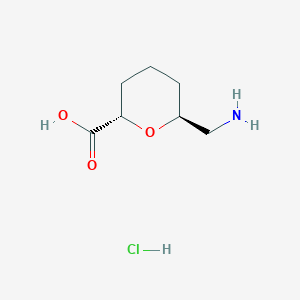
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid; hydrochloride, also known as L-Homoserine hydrochloride, is a non-proteinogenic amino acid. It is an important precursor in the biosynthesis of methionine and threonine amino acids. L-Homoserine hydrochloride is widely used in the fields of biochemistry, molecular biology, and pharmaceuticals.
科学的研究の応用
Enantioselective Synthesis
The compound has been utilized in the enantioselective synthesis of other complex molecules. For instance, (S)-2-(Aminomethyl)butanedioic acid has been synthesized through stereoselective alkylation and further chemical transformations, showcasing the compound's utility in producing optically active molecules (Arvanitis, Motevalli, & Wyatt, 1996).
Synthesis of Bicyclic α-Amino Acids
The compound has also been used in creating new chiral cyclic α,β-didehydroalanine derivatives, which further undergo Diels–Alder reactions to produce enantiomerically pure bicyclic α-amino acids. These acids have potential applications in various fields including medicinal chemistry (Chinchilla, Falvello, Galindo, & Nájera, 1999).
Antioxidant Potential in Biomedical Studies
A related application involves the synthesis of spin-labeled amides exhibiting antioxidant potential. These compounds are promising for applications in biomedical studies, particularly in magnetic resonance imaging (MRI) (Yushkova, Chernyak, Polienko, Gatilov, Morozov, & Grigor’ev, 2013).
β-Turn Modulation in Peptides
The compound has been incorporated into dipeptides, altering their structure and potentially affecting their biological activity. This demonstrates its utility in the field of peptide chemistry and drug design (Avenoza, Busto, Cativiela, Peregrina, & Rodríguez, 2002).
Antibacterial Agents and Herbicides
Enantioselective syntheses have been developed for derivatives of the compound with potential use as selective antibacterial agents or herbicides. These syntheses highlight the compound's relevance in addressing microbial resistance and agricultural pests (Bold, Allmendinger, Herold, Moesch, Schär, & Duthaler, 1992).
Synthesis of Pipecolic Acid Derivatives
The compound has been utilized in the synthesis of pipecolic acid derivatives, which are important in the development of new pharmaceuticals (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
特性
IUPAC Name |
(2S,6S)-6-(aminomethyl)oxane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-4-5-2-1-3-6(11-5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQQKAUUSYCFRS-GEMLJDPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(=O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@@H](C1)C(=O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2418031.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2418032.png)
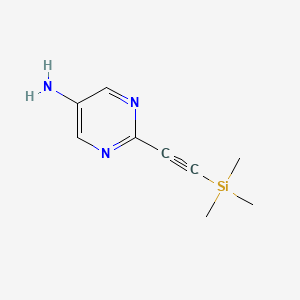
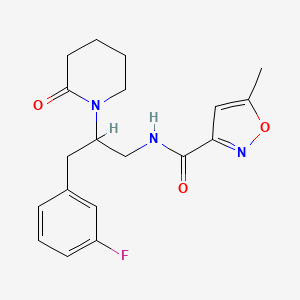
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2418039.png)
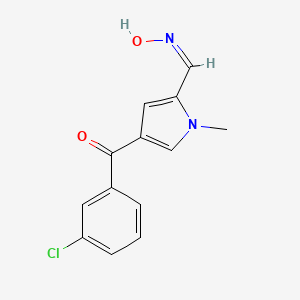
![1-[3-(4-Fluorophenoxy)propyl]piperazine](/img/structure/B2418043.png)
![1-{4-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}propanoyl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2418044.png)
![3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2418046.png)
![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2418048.png)
![9-Butyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]pu rine-6,8-dione](/img/structure/B2418049.png)
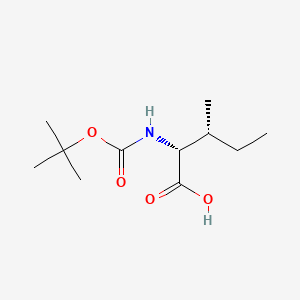
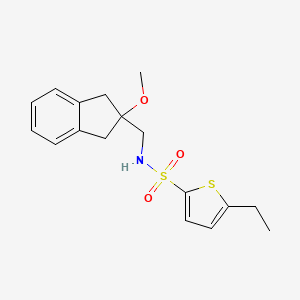
![[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride](/img/no-structure.png)